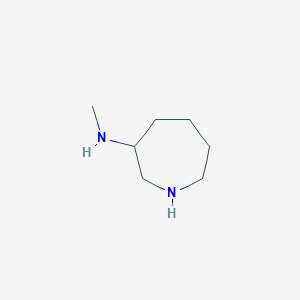

H-Asp-ala-his-lys-OH

Overview

Description

Synthesis Analysis

The synthesis of peptides like "H-Asp-ala-his-lys-OH" typically involves solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS), with the choice of method depending on the complexity of the peptide and the desired purity. Studies on similar linear tetrapeptides have investigated the influence of amino acid residues on the synthesis efficiency and yield, highlighting the importance of sequence on the reaction conditions and final product characteristics.

Molecular Structure Analysis

The molecular structure of peptides is commonly analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. For example, research on linear tetrapeptides has provided insights into the 1H-nmr chemical shifts and spin–spin coupling constants of common amino acid residues, aiding in understanding the conformational preferences of peptides in solution (Bundi & Wüthrich, 1979).

Chemical Reactions and Properties

Peptides can undergo various chemical reactions, including amide bond formation, side-chain modifications, and backbone cyclization. The reactivity of a peptide like "this compound" can be influenced by the side chains of the amino acid residues, which may participate in reactions such as protonation/deprotonation, hydrogen bonding, and electrostatic interactions. Studies have explored the hydrogen abstraction reactions and conformational changes induced by radicals on amino acid residues, providing insights into the chemical stability and reactivity of peptides (Owen et al., 2012).

Physical Properties Analysis

The physical properties of peptides, including solubility, melting point, and crystallinity, are critical for their application in drug formulation and material science. The structure and composition of peptides determine their interaction with solvents and their phase behavior. Research into peptides' crystal structure and molecular conformation has shed light on their physical properties and how these properties can be tailored for specific applications (Ishida et al., 2009).

Chemical Properties Analysis

The chemical properties of peptides, such as acidity/basicity, hydrophobicity/hydrophilicity, and chemical stability, are essential for their biological activity and functionality. The amino acid composition and sequence dictate the peptide's overall charge, potential for hydrogen bonding, and susceptibility to enzymatic degradation. Studies have demonstrated the correlation between the hydrogen-bond structures and the stretching frequencies of carboxylic acids, aiding in understanding the chemical behavior of peptides containing Asp or Glu residues (Takei et al., 2008).

Scientific Research Applications

NMR Studies of Amino Acid Residues : Research by Bundi & Wüthrich (1979) and Richarz & Wüthrich (1978) in "Biopolymers" involved studying the 1H-NMR and 13C-NMR chemical shifts of common amino acid residues in tetrapeptides like H-Gly-Gly-X-L-Ala-OH, which includes sequences similar to H-Asp-Ala-His-Lys-OH. These studies help in understanding the conformational behavior of polypeptides in solution, which is essential for protein structure analysis (Bundi & Wüthrich, 1979) (Richarz & Wüthrich, 1978).

Interaction with Histones : Fedoreyeva et al. (2013) in "Biochemistry (Moscow)" studied the interaction of short peptides, including sequences like Ala-Glu-Asp-Leu (similar to this compound), with FITC-labeled wheat histones. This research provides insight into the site-specific interactions of peptides with histones, which is important for understanding epigenetic mechanisms and gene regulation (Fedoreyeva et al., 2013).

Pharmacological Activity in Relation to Immunoglobulin E (IgE) : Noguchi, Matsuo, & Ohta (1990) in "Chemical & Pharmaceutical Bulletin" synthesized peptides related to IgE, including H-Asp-Ser-Asp-Gly-Lys-OH (similar to this compound), and examined their pharmacological activities. This research contributes to the development of new antiallergic agents by exploring the role of these peptides in inhibiting IgE production and relaxing smooth muscle contraction (Noguchi et al., 1990).

Structural and Conformational Analysis : Evans et al. (1983) in "Journal of Protein Chemistry" conducted a conformational study of the tetrapeptide CH3CO-Ala-Asp-Gly-Lys-NHCH3, corresponding to a sequence in staphylococcal nuclease. This study contributes to the understanding of peptide conformations and their relation to protein structures (Evans et al., 1983).

Mechanism of Action

Target of Action

The tetrapeptide H-Asp-Ala-His-Lys-OH, also known as DAHK, corresponds to the N-terminal sequence of human serum albumin . Its primary target is copper (II) ions (Cu (II)) . Copper ions play a crucial role in various biological processes, including oxidative stress and neuronal death .

Mode of Action

DAHK forms a tight binding site for Cu (II) ions . This interaction inhibits Cu (II)-induced oxidative DNA double strand breaks . By binding to Cu (II) ions, DAHK can prevent neuronal death induced by CuCl₂/ascorbic acid .

Biochemical Pathways

Given its interaction with cu (ii) ions and its role in preventing oxidative dna damage and neuronal death, it can be inferred that dahk may influence pathways related to oxidative stress and neuronal survival .

Pharmacokinetics

As a small-molecular-weight compound , it might have good bioavailability

Result of Action

The binding of DAHK to Cu (II) ions results in the inhibition of Cu (II)-induced oxidative DNA double strand breaks . This action of DAHK is as effective as human serum albumin (HSA) in preventing neuronal death induced by CuCl₂/ascorbic acid . Therefore, DAHK may serve as an effective, small-molecular-weight alternative to HSA as a therapeutic agent for stroke .

properties

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31N7O7/c1-10(24-17(30)12(21)7-15(27)28)16(29)26-14(6-11-8-22-9-23-11)18(31)25-13(19(32)33)4-2-3-5-20/h8-10,12-14H,2-7,20-21H2,1H3,(H,22,23)(H,24,30)(H,25,31)(H,26,29)(H,27,28)(H,32,33)/t10-,12-,13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNDPHUOSLCCHHY-PYJNHQTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31N7O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Trimethyl-[[2-(trimethylsilyloxymethyl)phenyl]methoxy]silane](/img/structure/B55177.png)